1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene
Overview
Description
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a synthetic organic compound known for its structural similarity to curcumin, a natural product found in turmeric. This compound is part of the diarylpentanoid family and has been studied for its potential pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
Mechanism of Action
Target of Action
The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .
Mode of Action
This compound interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .
Pharmacokinetics
This compound has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.
Result of Action
The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .
Biochemical Analysis
Biochemical Properties
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has been shown to interact with various enzymes, proteins, and other biomolecules. It has been found to have greater cytotoxicity effect on SW480 and SW620 human colon cancer cells compared to curcumin . The compound’s interactions with these biomolecules can lead to changes in cellular processes, including cell proliferation and apoptosis .
Cellular Effects
The effects of this compound on cells are significant. It has been shown to inhibit cell proliferation and induce apoptosis in primary and metastatic human colon cancer cells . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to increase caspase-3 activity and decrease Bcl-2 protein level in both colon cancer cell lines . These changes in gene expression and enzyme activity contribute to the compound’s ability to inhibit cell proliferation and induce apoptosis .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound on cells can change. It has been shown to have a greater anti-proliferative effect on colon cancer cells compared to curcumin at 48 and 72 hours
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene can be synthesized through a Claisen-Condensation reaction. This process involves the reaction of vanillin derivatives with acetone in an acidic medium under ultrasonic irradiation conditions (40 kHz) . The reaction typically yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of ultrasonic irradiation and controlled reaction conditions ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Amino and thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its effects on cell proliferation and apoptosis, particularly in cancer cells.
Comparison with Similar Compounds
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is unique due to its structural modifications compared to curcumin, which result in improved pharmacokinetic profiles, including increased half-life, better absorption, and lower metabolism . Similar compounds include:
Curcumin: The parent compound with well-documented anti-inflammatory and anti-cancer properties.
1,7-Bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione: Another curcumin analogue with similar biological activities.
1,5-Diaryl-penta-1,4-dien-3-ones: A class of compounds with structural similarities and potential pharmacological applications.
Properties
IUPAC Name |
4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-YDFGWWAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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